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A new wave of research highlights the potent synergy between the SHP2 inhibitor, TNO155,
and anaplastic lymphoma kinase (ALK) inhibitors in preclinical cancer models. This
combination strategy shows promise in enhancing therapeutic efficacy and overcoming
resistance to ALK-targeted therapies, particularly in neuroblastoma.

TNO155 is an orally bioavailable, allosteric inhibitor of Src homology region 2 domain-
containing phosphatase 2 (SHP2), a non-receptor protein tyrosine phosphatase that plays a
crucial role in the RAS-mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] By
inhibiting SHP2, TNO155 blocks downstream signaling that promotes cell growth and survival.
[2][3] ALK inhibitors, on the other hand, are a class of tyrosine kinase inhibitors (TKIs) that
target oncogenic ALK fusion proteins, which are key drivers in several cancers, including non-
small cell lung cancer (NSCLC) and neuroblastoma.[4][5]

While ALK inhibitors have demonstrated significant clinical success, the development of
resistance remains a major challenge.[5][6] The combination of TNO155 with ALK inhibitors
presents a rational approach to counteract this resistance and enhance anti-tumor activity.

Unveiling the Synergy: Preclinical Evidence

A key study by Valencia-Sama et al. provides compelling evidence for the synergistic effect of
TNO155 and ALK inhibitors in neuroblastoma models. The research demonstrates that the
combination of TNO155 with ALK inhibitors such as crizotinib, ceritinib, and lorlatinib leads to a
significant reduction in cancer cell growth and survival.[7][8][9]
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Enhanced Anti-Tumor Activity in ALK-Mutant
Neuroblastoma

The combination therapy has been shown to be particularly effective in neuroblastoma cells
harboring ALK mutations.[10] In vitro studies revealed that concurrent treatment with TNO155
and ALK inhibitors synergistically decreased cell viability in ALK-mutant neuroblastoma cell
lines.[7] This effect was less pronounced in ALK wild-type cells, suggesting a targeted action on
the ALK-driven oncogenic pathway.[7]

Furthermore, the combination treatment led to enhanced inactivation of ALK and the
downstream MAPK signaling pathway.[10] Western blot analysis showed decreased
phosphorylation of ALK, SHP2, and ERK1/2, key components of these pathways, upon
combined treatment.[7]

In vivo experiments using zebrafish and murine xenograft models of ALK-mutant
neuroblastoma corroborated these findings. The combination of TNO155 and lorlatinib
significantly reduced tumor growth and prolonged survival in mice bearing neuroblastoma
xenografts.[7][8]

Overcoming Resistance to ALK Inhibitors

A critical finding from the research is the ability of TNO155 to overcome resistance to ALK
inhibitors.[8][9] In neuroblastoma cells that had developed resistance to lorlatinib, the addition
of TNO155 was able to resensitize the cells to the ALK inhibitor.[7][8] This suggests that
targeting the SHP2 pathway can circumvent the resistance mechanisms that often limit the
long-term efficacy of ALK-targeted therapies.

Signaling Pathway and Experimental Workflow

The synergistic interaction between TNO155 and ALK inhibitors can be visualized through the
signaling pathways they target.
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Fig. 1: TNO155 and ALK Inhibitor Signaling Pathway
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The experimental workflow to validate this synergy typically involves a series of in vitro and in

Vivo assays.

In Vitro Studies
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Fig. 2: Experimental Workflow for Validating Synergy

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical studies.

Table 1: In Vitro Cell Viability (IC50 Values)
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TNO155 IC50 Ceritinib IC50 Lorlatinib IC50

Cell Line ALK Status

(uM) (uM) (uM)
Kelly Mutant (F1174L)  >10 0.1-1 01-1
SH-SY5Y Mutant (F1174L) >10 01-1 01-1
NB-1 Wild-type >10 >1 >1
SK-N-AS Wild-type >10 >1 >1
Data adapted

from Valencia-
Sama et al. IC50
values represent
the concentration
of a drug that is
required for 50%
inhibition in vitro.

[7]

Table 2: Synergy Scores (Excess over Bliss)

. L TNO155 +
Cell Line ALK Status TNO155 + Ceritinib .
Lorlatinib
Kelly Mutant (F1174L) Synergistic Synergistic
SH-SY5Y Mutant (F1174L) Synergistic Synergistic
NB-1 Wild-type Not Synergistic Not Synergistic
SK-N-AS Wild-type Not Synergistic Not Synergistic

Data adapted from
Valencia-Sama et al.
A positive Excess over
Bliss (EOB) score

indicates synergy.[7]
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Table 3: In Vivo Tumor Growth Inhibition (Murine Xenograft Model)

Treatment Group

Tumor Volume Reduction

Survival Benefit vs.

vs. Vehicle Vehicle
TNO155 Moderate Moderate
Lorlatinib Significant Significant

TNO155 + Lorlatinib

Most Significant

Most Significant

Qualitative summary based on

data from Valencia-Sama et al.

[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings.

Cell Viability Assay (alamarBlue)

Neuroblastoma cells were seeded in 96-well plates and allowed to adhere overnight.

Cells were treated with a range of concentrations of TNO155, an ALK inhibitor (ceritinib or

lorlatinib), or the combination of both for 72 hours.

After the incubation period, alamarBlue reagent was added to each well.

Plates were incubated for 4-6 hours at 37°C.

Fluorescence was measured using a microplate reader to determine cell viability.

IC50 values were calculated using non-linear regression analysis.

Western Blot Analysis

o Neuroblastoma cells were treated with TNO155, an ALK inhibitor, or the combination for 24

hours.

o Cells were lysed, and protein concentrations were determined using a BCA assay.
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Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF
membrane.

Membranes were blocked and then incubated with primary antibodies against total and
phosphorylated ALK, SHP2, and ERK1/2.

After washing, membranes were incubated with HRP-conjugated secondary antibodies.

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection
system.

Murine Xenograft Model

ALK-mutant neuroblastoma cells were subcutaneously injected into the flank of
immunodeficient mice.

Once tumors reached a palpable size, mice were randomized into four treatment groups:
vehicle control, TNO155 alone, lorlatinib alone, and the combination of TNO155 and
lorlatinib.

Drugs were administered orally according to the specified dosing schedule.
Tumor volume was measured regularly using calipers.

Animal survival was monitored and recorded.

Conclusion

The combination of the SHP2 inhibitor TNO155 with ALK inhibitors represents a promising

therapeutic strategy for ALK-driven cancers. The preclinical data strongly support a synergistic

effect, leading to enhanced anti-tumor activity and the potential to overcome acquired

resistance. These findings provide a solid rationale for the clinical investigation of this

combination therapy in patients with ALK-positive malignancies. Further research is warranted

to optimize dosing schedules and to identify predictive biomarkers to select patients who are

most likely to benefit from this novel approach.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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